3-Fluoro-5-(pentafluorosulfur)benzoic acid
Description
Significance of the Pentafluorosulfur (SF5) Moiety in Contemporary Organic Chemistry
The pentafluorosulfur (SF5) group is increasingly recognized for its unique and powerful properties, often being dubbed a "super-trifluoromethyl group". cymitquimica.com Its significance lies in an exceptional combination of characteristics: high thermal and chemical stability, strong electronegativity, and substantial lipophilicity. cymitquimica.comvolza.com These attributes make the SF5 group a highly desirable substituent in the design of advanced materials and bioactive molecules. volza.com The introduction of an SF5 group can dramatically influence a molecule's physical, chemical, and biological properties, often leading to enhanced performance in various applications, from pharmaceuticals to agrochemicals. aksci.com Despite its discovery in the mid-20th century, the development of SF5 chemistry was initially slow due to the limited availability of practical synthetic methods. aksci.com However, recent advancements in synthesis have made SF5-containing building blocks more accessible, fueling a surge of interest in their application. aksci.com
Overview of Electron-Withdrawing Groups in Aromatic Chemistry: A Focus on Fluorinated Substituents
In aromatic chemistry, the nature of substituents on the ring dictates its reactivity and properties. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic substitution reactions. Fluorinated substituents are a prominent class of EWGs. The fluorine atom itself is highly electronegative and withdraws electron density through the sigma bond (inductive effect).
When multiple fluorine atoms are present, as in the trifluoromethyl (CF3) group, the electron-withdrawing effect is significantly amplified. The pentafluorosulfur (SF5) group is an even more potent electron-withdrawing substituent than the CF3 group. volza.com This strong inductive effect profoundly impacts the electronic environment of the aromatic ring, making it less reactive towards electrophiles and more susceptible to nucleophilic attack. This modification of reactivity is a key tool for chemists in designing synthetic pathways and tuning the properties of aromatic compounds.
Rationale for Investigating 3-Fluoro-5-(pentafluorosulfur)benzoic acid: A Synergistic Fluorination Case Study
The compound this compound presents a fascinating case study in synergistic fluorination. It features three distinct chemical environments of fluorine: the single fluorine atom directly attached to the aromatic ring, the five fluorine atoms of the SF5 group, and the acidic proton of the carboxylic acid group which is heavily influenced by these fluorine substituents. The combined presence of the strongly electron-withdrawing fluorine atom and the exceptionally potent SF5 group at the meta positions to the carboxylic acid is expected to significantly increase the acidity of the benzoic acid.
The substitution pattern of 3,5-disubstituted (pentafluorosulfanyl)benzenes is of particular interest for creating novel materials and biologically active compounds. cymitquimica.com The study of molecules like this compound allows for the exploration of "fluoromaticity," a concept describing the contribution of fluorine substituents' molecular orbitals to the π-system of the aromatic ring, which can enhance ring stability. Investigating this compound provides a deeper understanding of how multiple, distinct fluorine-containing groups collectively influence the geometry, electronic properties, and reactivity of an aromatic system.
Historical Context and Evolution of Pentafluorosulfur Chemistry
The journey of pentafluorosulfur chemistry began in the latter half of the 20th century, following the broader development of organofluorine chemistry which saw significant advancements during World War II. cymitquimica.comaksci.com The first organic compound containing the SF5 group was synthesized in the 1950s. For several decades, the field's growth was hampered by the challenging and often hazardous methods required to introduce the SF5 group, which limited the availability of starting materials. aksci.com
A significant breakthrough came with the development of more practical and scalable synthetic routes. These include the direct fluorination of diaryl disulfides and the development of reagents like arylsulfur chlorotetrafluorides, which offer a safer alternative to using elemental fluorine. cymitquimica.com These advancements have made a wider array of SF5-substituted aromatic compounds accessible for research and development, leading to a recent explosion in the exploration of their applications.
Research Landscape and Future Trajectories for SF5-Functionalized Molecules
The current research landscape for SF5-functionalized molecules is vibrant and expanding rapidly, with significant potential in several key areas. In medicinal chemistry, the SF5 group is being explored as a bioisostere for other groups like trifluoromethyl or tert-butyl, with the aim of improving the efficacy and pharmacokinetic properties of drug candidates. The high lipophilicity and metabolic stability of the SF5 group are particularly advantageous in this context. aksci.com
In the field of agrochemicals, SF5-containing compounds have shown promise as potent insecticides and herbicides. volza.com For instance, meta-diamide insecticides incorporating the SF5 moiety have demonstrated high insecticidal activity and excellent selectivity. volza.com
In materials science, the unique electronic properties and stability of SF5-substituted aromatics make them attractive for the development of advanced polymers, liquid crystals, and organic electronic devices. aksci.com Future research is expected to focus on developing even more efficient and selective methods for introducing the SF5 group, expanding the library of available building blocks, and further exploring the exciting potential of these compounds in creating novel, high-performance molecules and materials.
Chemical Compound Information
| Compound Name |
| This compound |
| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene |
| 4-nitro-1-(pentafluorosulfanyl)benzene |
| 3,5-dinitro-1-(pentafluorosulfanyl)benzene |
| 1,2-bis(3-nitrophenyl)disulfane |
| arylsulfur chlorotetrafluorides |
| trifluoromethyl |
| tert-butyl |
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1448319-13-8 |
| Molecular Formula | C7H4F6O2S |
| Molecular Weight | 266.16 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥95% |
Properties
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRFQFPUMUJGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies: Preparation and Derivatization Strategies for 3 Fluoro 5 Pentafluorosulfur Benzoic Acid
Retrosynthetic Analysis of the Target Compound
A logical retrosynthetic analysis of 3-Fluoro-5-(pentafluorosulfur)benzoic acid involves disconnecting the molecule at its most synthetically challenging bonds. The primary disconnections are the carbon-sulfur (C-SF5) bond and the carbon-fluorine (C-F) bond.
One potential pathway involves the late-stage introduction of the fluorine atom onto a pre-existing 3-(pentafluorosulfur)benzoic acid core. This approach would rely on a regioselective C-H fluorination directed by the carboxylic acid group. A second major strategy would involve the formation of the C-SF5 bond on a 3-fluoro-5-substituted benzene (B151609) ring. The carboxylic acid could be installed either before or after the introduction of the SF5 group, for instance, via oxidation of a methyl group or carboxylation of an organometallic intermediate. A third approach could start from a precursor like 3-fluoro-5-nitro-1-(pentafluorosulfur)benzene, where the nitro group is subsequently converted into a carboxylic acid. beilstein-journals.org Each of these overarching strategies hinges on the successful execution of two key transformations: the introduction of the SF5 group and the regioselective fluorination of the aromatic ring.
Approaches for Introducing the Pentafluorosulfur (SF5) Group onto the Aromatic Core
The incorporation of the pentafluorosulfur (SF5) group is a critical step in the synthesis. thieme.de The SF5 group is valued for its unique properties, including high electronegativity, thermal stability, and lipophilicity, which often surpass those of the more common trifluoromethyl (CF3) group. chemrxiv.orgnih.govrowansci.com Several methods have been developed for this transformation, broadly categorized into oxidative fluorination, radical reactions, and transition-metal-catalyzed processes.
Oxidative fluorination of aromatic sulfur compounds, particularly diaryl disulfides (Ar-S-S-Ar) or thiols (Ar-SH), is a cornerstone of Ar-SF5 synthesis. beilstein-journals.orgchemrxiv.org This approach typically proceeds in two stages: the initial oxidation of the sulfur precursor to an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate, followed by a chloride-fluoride exchange to yield the final Ar-SF5 product. chemrxiv.orgthieme-connect.com
Historically, direct fluorination of diaryl disulfides with elemental fluorine (F2) was a primary method, often employed for nitro-substituted compounds. beilstein-journals.orgresearchgate.net However, the challenges associated with handling highly reactive and hazardous F2 gas prompted the development of more practical, "gas-reagent-free" alternatives. chemrxiv.orgethz.ch
A significant advancement involves the use of trichloroisocyanuric acid (TCICA) and an excess of a fluoride (B91410) salt, such as potassium fluoride (KF), to generate the Ar-SF4Cl intermediate from a diaryl disulfide. chemrxiv.orgethz.ch This method avoids the need for chlorine gas (Cl2) and makes the synthesis more accessible. ethz.ch Further refinements have expanded the substrate scope to include aryl phosphorothiolates, which can be prepared from a wide variety of precursors like boronic acids, diazonium salts, and aryl iodides, thus offering a convergent route to Ar-SF5 compounds. thieme.dethieme-connect.com Another powerful reagent combination is silver(II) fluoride (AgF2) with onium halides, which provides enhanced oxidative fluorination conditions, enabling the single-step conversion of various thiophenol derivatives to SF5 compounds in high yields. chemrxiv.org
Table 1: Selected Reagents for Oxidative Fluorination of Sulfur Precursors to Ar-SF4Cl/Ar-SF5
| Precursor | Oxidant/Fluorinating Agent | Key Intermediate | Final Product | References |
|---|---|---|---|---|
| Diaryl disulfide | F₂ | ArSF₅ | ArSF₅ | beilstein-journals.org, researchgate.net |
| Diaryl disulfide | TCICA / KF | ArSF₄Cl | ArSF₅ | ethz.ch, chemrxiv.org |
| Thiophenol / Diaryl disulfide | AgF₂ / Onium Halide | ArSF₅ | ArSF₅ | chemrxiv.org |
| Aryl Phosphorothiolate | TCICA / KF | ArSF₄Cl | ArSF₅ | thieme-connect.com, thieme.de |
| Diphenyl dichalcogenides | [R₃PF]⁺[SF₅]⁻ | PhSeF₄⁻ / PhTeF₄⁻ | - | nih.gov |
Radical-based methods provide an alternative pathway for introducing the SF5 group. These reactions typically involve the addition of an SF5-containing radical source across a site of unsaturation. The most common reagent for this purpose is pentafluorosulfur chloride (SF5Cl). nih.gov
The radical addition of SF5Cl to alkynes is a well-established method. For example, SF5Cl can add to 2-ethynylaniline (B1227618) derivatives, which, after subsequent dehydrochlorination and cyclization, can yield 2-SF5-substituted indoles. nih.govacs.org This highlights a strategy where the SF5 group is installed onto a side chain that is later incorporated into a ring system. While direct radical pentafluorosulfanylation of arenes is less common, the generation of aryl radicals from precursors like diazonium salts or benzoic acids can be used in subsequent C-C bond-forming reactions, a principle that could potentially be adapted for C-SF5 bond formation. nih.govnih.gov
While direct transition metal-catalyzed cross-coupling to install an "-SF5" moiety is still a developing area, these methods are crucial for preparing the necessary precursors for oxidative fluorination. chemrxiv.org For instance, palladium-catalyzed cross-coupling reactions are used to synthesize the thiolated precursors required for the subsequent oxidative fluorination step. chemrxiv.orgnih.gov This two-step sequence, involving a thiolation cross-coupling followed by oxidative fluorination, provides a versatile and generalized strategy to access aryl-SF5 compounds from common building blocks like aryl halides and diazonium salts. chemrxiv.org
More recently, strategies leveraging transition metals to facilitate decarboxylative functionalization have emerged. A photoinduced, copper-catalyzed method for the decarboxylative fluorination of benzoic acids has been developed, which proceeds through a high-valent arylcopper(III) intermediate. organic-chemistry.orgnih.gov While this specific method achieves C-F bond formation, the underlying principle of generating an aryl radical or a reactive organometallic species from a carboxylic acid could potentially be harnessed for C-SF5 bond formation in the future.
Ortho-Fluorination Strategies for Benzoic Acid Derivatives
The introduction of a fluorine atom ortho to a carboxylic acid on a benzene ring is a key transformation for accessing the target molecule. nih.gov Direct C-H activation and subsequent fluorination represent the most atom-economical approach. ecust.edu.cnchemrxiv.orgchemrxiv.org
Palladium-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of aromatic rings. ecust.edu.cnresearchgate.net The carboxylic acid group itself, or a derivative thereof, can act as a directing group, guiding the catalyst to the ortho C-H bond.
Research has shown that Pd-catalyzed ortho-C(sp²)–H fluorination of benzoic acids is feasible, though it remains a challenging transformation. ecust.edu.cn Success often requires careful optimization of ligands, additives, and the fluorinating agent. In some systems, the carboxylic acid is converted to a more effective directing group, such as an N-acyl amide, to facilitate the fluorination, with the directing group being hydrolyzed in a subsequent step to regenerate the carboxylic acid. researchgate.net These reactions typically operate via a Pd(II)/Pd(IV) catalytic cycle, where the C-F bond is formed through reductive elimination from a high-valent palladium(IV) fluoride complex. chemrxiv.orgresearchgate.net
Table 2: Examples of Direct C-H Fluorination of Benzoic Acid Derivatives
| Substrate Type | Catalyst / Reagent | Directing Group | Key Features | References |
|---|---|---|---|---|
| Benzoic Acid | Pd(OAc)₂ / Pyridone Ligand | Carboxylic Acid | Direct fluorination, but low yield reported. | ecust.edu.cn |
| Benzoic Acid Derivative | Pd(OAc)₂ / NFTMP OTf | Acidic Amide | Selective mono- and di-fluorination; directing group is removable. | researchgate.net |
| Aliphatic Carboxylic Acid | Pd(OAc)₂ / Custom Oxidant | Carboxylic Acid | β-C(sp³)–H fluorination, demonstrating the potential of the free acid as a director. | chemrxiv.org, chemrxiv.org |
| Benzaldehyde | Pd Catalyst / Orthanilic Acid | Transient Directing Group | Ortho C-H fluorination using a transient directing group strategy. | ecust.edu.cn |
Nucleophilic Fluorination of Pre-functionalized Aromatic Systems
Nucleophilic aromatic substitution (SₙAr) reactions are a cornerstone of modern synthetic chemistry for the introduction of fluorine into aromatic rings, particularly those activated by strong electron-withdrawing groups. The pentafluorosulfur group is a powerful activating group, facilitating such transformations. A plausible and documented strategy for the synthesis of related fluoro-pentafluorosulfur-aromatic compounds is through fluorodenitration. researchgate.netlookchem.comnih.gov
In a relevant example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been successfully prepared via the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. researchgate.netlookchem.comnih.gov This transformation is typically achieved using a nucleophilic fluoride source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), in an aprotic polar solvent. The reaction proceeds via a Meisenheimer complex, where the nitro group is displaced by the fluoride ion.
For the synthesis of this compound, a similar approach could be envisioned starting from a precursor like 3-nitro-5-(pentafluorosulfur)benzoic acid. However, the presence of the carboxylic acid functionality might require protection to prevent side reactions under the basic conditions often employed for fluorodenitration. A more direct route would involve the fluorodenitration of a precursor where the future carboxylic acid is masked as a more robust functional group, such as a nitrile or an ester, which can be subsequently hydrolyzed.
General protocols for fluorodenitration of aromatic substrates have been developed, providing a basis for this synthetic approach. acs.org The optimization of these reactions often involves tuning the fluoride source, solvent, temperature, and the potential use of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt.
Carboxylic Acid Functionalization Techniques
The introduction of the carboxylic acid moiety is a critical step in the synthesis of the target compound. Several established methods can be employed, starting from various precursors.
The oxidation of an aldehyde to a carboxylic acid is a high-yielding and reliable transformation in organic synthesis. This strategy would involve the initial preparation of 3-fluoro-5-(pentafluorosulfur)benzaldehyde. This aldehyde precursor could potentially be synthesized via the formylation of 3-fluoro-5-(pentafluorosulfur)bromobenzene (B2702223), a commercially available starting material. acs.org Palladium-catalyzed formylation reactions of aryl bromides using syngas (a mixture of CO and H₂) are well-established. researchgate.netacs.orgliverpool.ac.uk The use of specific phosphine (B1218219) ligands, such as di(1-adamantyl)-n-butylphosphine (cataCXium A), has been shown to be crucial for achieving high yields in the formylation of a broad range of aryl bromides. researchgate.net
Decarboxylative cross-coupling reactions have emerged as powerful methods for forming new bonds, using readily available carboxylic acids as starting materials. liverpool.ac.uk While less direct for the synthesis of the target molecule itself, which is a carboxylic acid, this strategy could be employed in the synthesis of its precursors. For instance, a dicarboxylic acid precursor could undergo a selective mono-decarboxylation to introduce another functional group.
More relevant to the synthesis of related compounds, decarboxylative methods can be used to introduce other functionalities to an aromatic ring that already bears a carboxylic acid group. However, for the direct synthesis of this compound, this approach is not the most straightforward. It is more conceivable that a precursor like a bromo-substituted benzoic acid could undergo a reaction where the bromine is replaced, rather than a decarboxylative functionalization.
Total Synthesis Pathways: Convergent and Linear Approaches
The synthesis of this compound can be approached through both linear and convergent strategies.
A linear synthesis might commence with a readily available starting material like 3,5-dinitroaniline. The synthesis could proceed through the following hypothetical steps:
Introduction of the pentafluorosulfur group via diazotization followed by reaction with SF₅Cl or a related reagent.
Reduction of one nitro group to an amine.
Fluorodenitration of the remaining nitro group.
Conversion of the amino group to a nitrile via a Sandmeyer reaction.
Hydrolysis of the nitrile to the carboxylic acid.
A more efficient convergent synthesis would likely start from a precursor that already contains some of the required functionalities. A highly plausible convergent route begins with the commercially available 3-fluoro-5-(pentafluorosulfur)bromobenzene . acs.org From this key intermediate, the carboxylic acid can be introduced in a single step.
One method is through a Grignard reaction . The formation of the Grignard reagent from 3-fluoro-5-(pentafluorosulfur)bromobenzene by reaction with magnesium metal, followed by quenching with carbon dioxide (CO₂), would yield the desired benzoic acid. google.comlibretexts.org However, the high electrophilicity of the aromatic ring due to the presence of the fluoro and pentafluorosulfur groups might make the formation of the Grignard reagent challenging and could lead to side reactions. lookchem.comacs.orguni-muenchen.de
Alternatively, a lithiation-carboxylation sequence could be employed. mt.comprinceton.edu Treatment of the bromo-precursor with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would generate an aryllithium species, which can then be carboxylated with CO₂.
A third, and perhaps more versatile, convergent approach is the palladium-catalyzed carboxylation of 3-fluoro-5-(pentafluorosulfur)bromobenzene with CO₂. researchgate.netnih.gov This method avoids the preparation of potentially unstable organometallic intermediates and often shows good functional group tolerance. acs.org
Optimization of Reaction Parameters and Yields for Scalable Synthesis
For the synthesis of this compound to be practical on a larger scale, optimization of the key reaction steps is crucial. Recent advancements in catalysis and process chemistry offer several avenues for improving yields and ensuring scalability. acs.orgnih.gov
For the convergent approach starting from 3-fluoro-5-(pentafluorosulfur)bromobenzene, the optimization of the carboxylation step is paramount. In palladium-catalyzed carboxylations, key parameters to consider include:
Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reactivity and suppress side reactions.
Reducing Agent: For carboxylations with CO₂, a reducing agent is often necessary. The selection and stoichiometry of the reductant (e.g., zinc, manganese) can significantly impact the reaction efficiency.
Solvent and Temperature: Aprotic polar solvents like DMF or DMA are commonly used. The reaction temperature needs to be carefully controlled to balance reaction rate and catalyst stability.
CO₂ Pressure: While some methods require high pressures of CO₂, recent developments have enabled carboxylations at or near atmospheric pressure, which is a significant advantage for scalability. researchgate.net
If a formylation-oxidation route is chosen, the optimization of the palladium-catalyzed formylation of the aryl bromide would be the focus. Kinetic studies on similar reactions have shown that the electronic nature of the aryl bromide can influence the rate-determining step, and the partial pressures of CO and H₂ must be carefully controlled. acs.orgliverpool.ac.uk
For linear syntheses involving fluorodenitration, optimization would involve screening different fluoride sources (e.g., KF, CsF, TBAF), the use of crown ethers or phase-transfer catalysts to improve fluoride solubility and reactivity, and careful control of the reaction temperature to ensure selectivity. The subsequent reduction of a nitro group can also be optimized by choosing a suitable catalyst (e.g., Pd/C, PtO₂, or Co-based catalysts) and reaction conditions to achieve high selectivity in the presence of other reducible functional groups. rsc.org
Below is a table summarizing potential synthetic routes and key optimization parameters:
| Synthetic Route | Key Transformation | Precursor | Reagents & Conditions for Optimization | Potential Challenges |
| Convergent | Palladium-catalyzed Carboxylation | 3-Fluoro-5-(pentafluorosulfur)bromobenzene | Pd catalyst, phosphine ligand, reducing agent, solvent, temperature, CO₂ pressure | Catalyst deactivation, side reactions (e.g., hydrodehalogenation) |
| Convergent | Grignard Reaction & Carboxylation | 3-Fluoro-5-(pentafluorosulfur)bromobenzene | Mg, solvent (e.g., THF, Et₂O), temperature, CO₂ source | Difficulty in Grignard formation, side reactions with SF₅ group |
| Convergent | Lithiation & Carboxylation | 3-Fluoro-5-(pentafluorosulfur)bromobenzene | Organolithium reagent (e.g., n-BuLi, t-BuLi), solvent, temperature | Low-temperature requirements, potential for side reactions |
| Convergent | Formylation & Oxidation | 3-Fluoro-5-(pentafluorosulfur)bromobenzene | Pd catalyst, ligand, base, syngas (CO/H₂); then an oxidizing agent | Multi-step process, optimization of two distinct reactions |
| Linear | Nucleophilic Fluorination | 3-Nitro-5-(pentafluorosulfur)precursor | Fluoride source (KF, TBAF), solvent, temperature, phase-transfer catalyst | Potential for side reactions with other functional groups |
Mechanistic Elucidation: Reaction Pathways and Reactivity Profiling
Detailed Reaction Mechanisms for Key Synthetic Steps
The construction of the 3-fluoro-5-(pentafluorosulfur)phenyl scaffold is not trivial and relies on advanced synthetic methodologies. The introduction of the pentafluorosulfur (SF5) group, in particular, often requires harsh conditions or specialized reagents, while the formation of the C-F bond is a distinct chemical challenge.
The incorporation of the SF5 group onto an aromatic ring can proceed through pathways involving radical intermediates. While direct fluorination of diaryl disulfides is a common industrial method, the development of more controlled radical-based approaches is an active area of research. beilstein-journals.orgresearchgate.net Radical fluorination, for instance, is a complementary approach to traditional nucleophilic and electrophilic methods. wikipedia.org These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine source. wikipedia.org
Sources for generating the necessary radicals are varied and can include the decarboxylation of carboxylic acids, or the use of boronic acid derivatives. wikipedia.org In the context of sulfur-containing compounds, sulfonyl radicals (like alkoxy- and fluorosulfonyl radicals) can be generated and subsequently added to unsaturated systems like alkynes. nih.gov For example, the trifluoromethyl radical can add to allylsulfonic acid derivatives, which then undergo β-fragmentation to produce a substituted sulfonyl radical. nih.gov This radical can then engage with other molecules, demonstrating a viable pathway for forming C-S bonds through radical mechanisms. nih.gov The development of bench-stable reagents that can generate the fluorosulfonyl radical (•SO2F) under photocatalytic conditions represents a significant advancement, providing a practical route to a variety of sulfonyl fluoride (B91410) compounds. springernature.com
The formation of carbon-fluorine bonds on aromatic rings is a significant challenge in organic synthesis due to the high bond energy of the C-F bond. researchgate.net Transition metal catalysis has emerged as a powerful tool to overcome the kinetic barriers associated with this transformation. bohrium.comnih.gov Metals such as palladium, nickel, copper, and iron are frequently employed to facilitate C-F bond activation and formation. bohrium.commdpi.com
These catalytic systems can promote various transformations, including cross-coupling reactions and hydrodefluorination. bohrium.commdpi.com For instance, palladium complexes are widely used in Suzuki-type couplings and cross-coupling reactions with reagents like Grignard reagents and amines to functionalize fluoroaromatics. researchgate.netbohrium.com The mechanism often involves steps like oxidative addition of the aryl halide to the metal center, followed by reductive elimination to form the new C-F or other C-X bond. nih.govmit.edu Developing complexes that can undergo C-F reductive elimination was a critical breakthrough in the field. nih.gov While effective, these metal-catalyzed reactions can require harsh conditions and high catalyst loadings, prompting research into more efficient and environmentally friendly metal-free alternatives. bohrium.commdpi.com
Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing nucleophiles onto electron-deficient aromatic rings, such as those bearing SF5 and fluoro groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate. wikipedia.orgnumberanalytics.com In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com
The synthesis of precursors to 3-fluoro-5-(pentafluorosulfur)benzoic acid, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, relies heavily on SNAr and related reactions. beilstein-journals.orgresearchgate.net This precursor can be synthesized via several routes, including the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane or the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgresearchgate.netnih.gov Once formed, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes SNAr, where the fluorine atom is substituted by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.net Another related pathway is Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced by a nucleophile, which has been demonstrated on nitro(pentafluorosulfanyl)benzenes. acs.orgnih.gov
The following table summarizes the results of SNAr reactions performed on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles.
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | MeOH/K2CO3 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 95 |
| 2 | PhOH/K2CO3 | 3-nitro-5-phenoxy-1-(pentafluorosulfanyl)benzene | 96 |
| 3 | PhSH/K2CO3 | 3-nitro-5-(phenylthio)-1-(pentafluorosulfanyl)benzene | 98 |
| 4 | NH3 (aq) | 3-nitro-5-(pentafluorosulfanyl)aniline | 58 |
Data sourced from Ajenjo et al., Beilstein J. Org. Chem. 2016, 12, 192–197. researchgate.net
Electronic Effects of the SF5 and Fluoro Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is dominated by the potent electronic effects of the pentafluorosulfur and fluorine substituents.
The pentafluorosulfanyl (SF5) group is one of the most strongly electron-withdrawing groups known in organic chemistry. beilstein-journals.orgrowansci.com Its powerful electron-withdrawing nature is attributed to the high electronegativity of the five fluorine atoms. rowansci.com Consequently, the SF5 group significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by drastically reducing the electron density of the π-system. numberanalytics.com This deactivation makes the ring much less nucleophilic and therefore less reactive towards attack by electrophiles. numberanalytics.com The SF5 group has been found to be a more potent deactivator for nucleophilic substitution reactions than even the trifluoromethyl or cyano groups. researchgate.net This deactivating effect makes electrophilic substitution reactions on SF5-substituted benzenes challenging to achieve.
In the context of SNAr reactions, the role of the fluorine substituent is counterintuitive when compared to other substitution reactions like SN2, where fluoride is a poor leaving group. For SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. stackexchange.commasterorganicchemistry.com
Combined Electron-Withdrawing Effects on Ring Activation/Deactivation
The aromatic ring of this compound is profoundly influenced by the cumulative electron-withdrawing effects of the fluorine and pentafluorosulfur (SF₅) substituents. Both groups, positioned meta to each other and to the carboxylic acid, exert strong deactivating effects on the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivation stems from the significant decrease in electron density on the aromatic ring.
The pentafluorosulfur group is recognized as one of the most powerful electron-withdrawing groups, even more so than the trifluoromethyl (CF₃) group. researchgate.net This is quantified by its Hammett constants, which are parameters that describe the electronic influence of a substituent on the reactivity of a benzene derivative. wikipedia.org For the SF₅ group, the Hammett constants are σₘ = 0.61 and σₚ = 0.68. pitt.edu The positive values indicate a strong electron-withdrawing character through both inductive and resonance effects. researchgate.net The fluorine atom also contributes to the deactivation of the ring with a Hammett constant (σₘ) of 0.34. pitt.edu
The combined inductive pull of these electronegative substituents significantly reduces the ring's nucleophilicity, making it less susceptible to attack by electrophiles. This deactivation is a critical consideration in any synthetic strategies involving electrophilic substitution on the aromatic core of this molecule.
Reactivity of the Carboxylic Acid Moiety
The reactivity of the carboxylic acid group in this compound is markedly enhanced by the potent electron-withdrawing environment created by the fluoro and pentafluorosulfur substituents.
Acidity and Dissociation Behavior in Solution and Gas Phase
The acidity of a benzoic acid is directly related to the stability of its carboxylate conjugate base. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the carboxylate ion, thereby stabilizing it. synquestlabs.com In this compound, both the fluorine and the pentafluorosulfur groups strongly enhance the acidity of the carboxylic acid.
In the gas phase, the acidity of substituted benzoic acids is also enhanced by electron-withdrawing substituents. Theoretical studies have shown a good correlation between the calculated gas-phase acidities (ΔacidG°) and the electronic effects of the substituents. nih.gov For a series of substituted benzoic acids, those with strong electron-withdrawing groups like SO₂CF₃ are the most acidic. nih.gov It is expected that the SF₅ group would lead to a very high gas-phase acidity for this compound.
| Compound | Substituents | pKa | Reference |
|---|---|---|---|
| Benzoic acid | -H | 4.20 | synquestlabs.com |
| 4-Formylbenzoic acid | 4-CHO | 3.75 | synquestlabs.com |
| Pentafluorobenzoic acid | 2,3,4,5,6-F₅ | 1.48 | wikipedia.org |
| This compound | 3-F, 5-SF₅ | Estimated to be low | N/A |
Esterification and Amidation Kinetics and Thermodynamics
The enhanced electrophilicity of the carbonyl carbon in this compound facilitates nucleophilic acyl substitution reactions such as esterification and amidation. The strong electron-withdrawing nature of the 3-fluoro and 5-pentafluorosulfur substituents makes the carboxylic acid group more susceptible to nucleophilic attack.
While specific kinetic and thermodynamic data for the esterification and amidation of this compound are not available, general principles suggest that these reactions would proceed more readily than with benzoic acid itself. For analogous compounds like 3-fluoro-5-(trifluoromethyl)benzoic acid, the carboxylic acid group can be readily converted to an acyl chloride, which is a highly reactive intermediate for subsequent amidation reactions. ossila.com This suggests that similar synthetic strategies would be effective for this compound, likely proceeding with favorable kinetics.
Thermodynamically, the stability of the resulting ester or amide would be influenced by the electronic nature of the substituents. The powerful electron-withdrawing groups would stabilize the product, likely resulting in a favorable equilibrium for the esterification and amidation reactions.
Decarboxylation Pathways and Related Transformations
Decarboxylation, the removal of the carboxyl group, is a transformation that can occur under certain conditions, often requiring heat and sometimes a catalyst. The ease of decarboxylation can be influenced by the stability of the resulting carbanion intermediate. For benzoic acid derivatives, the presence of electron-withdrawing groups can stabilize this intermediate, potentially facilitating decarboxylation.
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for characterizing the structural and electronic environment of the fluorine, hydrogen, and carbon atoms within 3-Fluoro-5-(pentafluorosulfur)benzoic acid.
The ¹⁹F NMR spectrum of this compound is particularly informative due to the presence of two distinct fluorine environments: the pentafluorosulfur (SF₅) group and the single fluorine atom attached to the aromatic ring.
The SF₅ group typically displays a characteristic A₄B pattern. This arises because the four equatorial fluorine atoms (Fₑ) are in a different chemical environment from the single axial fluorine atom (Fₐ). The spectrum is expected to show a quintet for the axial fluorine, resulting from coupling to the four equatorial fluorines, and a doublet of quintets (or a more complex multiplet) for the equatorial fluorines, resulting from coupling to the axial fluorine and to each other. The chemical shifts for SF₅ groups on an aromatic ring are generally found in a specific region. For instance, the axial fluorine (Fₐ) resonance is typically observed between +80 and +90 ppm, while the equatorial fluorines (Fₑ) resonate further downfield, between +60 and +70 ppm, relative to a standard reference like CCl₃F.
The single fluorine atom bonded to the aromatic ring at the C3 position will appear as a distinct signal, typically a multiplet due to couplings with the neighboring aromatic protons. Its chemical shift provides insight into the electronic effect of the adjacent carboxyl and SF₅ groups.
Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound
| Fluorine Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Axial Fluorine (Fₐ) in SF₅ | +80 to +90 | Quintet |
| Equatorial Fluorines (Fₑ) in SF₅ | +60 to +70 | Complex Multiplet |
| Aromatic Fluorine (C3-F) | Varies | Multiplet |
Note: The exact chemical shifts and coupling constants would require experimental measurement or high-level computational prediction.
The ¹H NMR spectrum provides information on the protons in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. The aromatic protons will exhibit signals in the aromatic region (typically 7-8.5 ppm). The specific splitting patterns and chemical shifts of these protons are dictated by their positions relative to the electron-withdrawing fluorine, pentafluorosulfur, and carboxylic acid groups.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will show a series of resonances, with their chemical shifts influenced by the attached substituents. The carbons directly bonded to the fluorine and the SF₅ group will show characteristic coupling (C-F and C-S-F couplings), which can further aid in signal assignment.
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Benzoic Acid Analog
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H (Carboxylic Acid) | ~13.2 | Singlet |
| ¹H (Aromatic) | 7.5 - 8.5 | Multiplets |
| ¹³C (Carbonyl) | ~169 | Singlet |
| ¹³C (Aromatic) | 120 - 160 | Multiplets (with C-F coupling) |
Note: This table is based on general values for substituted benzoic acids and serves as an illustrative example. researchgate.netrsc.org
The precise chemical shifts and coupling constants (J-coupling) obtained from NMR spectra are instrumental in understanding the electronic landscape of the molecule. The strong electron-withdrawing nature of both the fluorine atom and the SF₅ group significantly influences the electron density of the aromatic ring, which is reflected in the downfield shifts of the aromatic protons and carbons.
Furthermore, variable-temperature NMR studies can provide insights into the conformational dynamics of the molecule. acs.orgacs.org Specifically, the rotation around the C-S bond of the SF₅ group can be investigated. While this rotation is generally fast at room temperature on the NMR timescale, leading to an averaged spectrum, at lower temperatures, it might be possible to slow this rotation sufficiently to observe distinct signals for non-equivalent equatorial fluorine atoms, providing a measure of the rotational energy barrier.
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
X-ray diffraction analysis would confirm the expected pseudo-octahedral geometry of the pentafluorosulfur group. acs.orgacs.org The S-F bond lengths for the axial and equatorial fluorines are expected to be slightly different, a common feature in SF₅-substituted compounds. The analysis would also reveal the bond angles within the SF₅ group and the C-S bond length connecting it to the aromatic ring. The conformation of the SF₅ group relative to the plane of the benzene (B151609) ring can be precisely determined, indicating any tilting or rotation. acs.orgacs.org
Table 3: Expected Geometric Parameters for the SF₅ Group
| Parameter | Expected Value |
| S-Fₐ Bond Length | ~1.56 - 1.58 Å |
| S-Fₑ Bond Length | ~1.58 - 1.60 Å |
| Fₐ-S-Fₑ Bond Angle | ~90° |
| Fₑ-S-Fₑ Bond Angle | ~90° (cis), ~180° (trans) |
| C-S Bond Length | ~1.75 - 1.78 Å |
Note: These are typical values observed for arylpentafluorosulfuranes.
In the solid state, molecules of this compound are expected to engage in various intermolecular interactions that dictate their crystal packing. The most prominent of these is the hydrogen bonding involving the carboxylic acid group. Typically, carboxylic acids form dimeric structures through strong O-H···O hydrogen bonds between two molecules.
Furthermore, the presence of fluorine atoms from both the aromatic ring and the SF₅ group opens the possibility for weaker C-H···F hydrogen bonds and, more notably, halogen bonding interactions. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, potentially the fluorine atoms of the SF₅ group) interacts with a nucleophilic site, such as the oxygen atoms of the carboxylic acid on a neighboring molecule. The detailed analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing a comprehensive understanding of the supramolecular assembly in the solid state. The presence of a fluorine substituent on the aromatic ring can also influence these packing arrangements.
Crystal Packing and Supramolecular Motifs
While a specific crystallographic study for this compound is not publicly available, the crystal structure of its close analog, 3-(pentafluorosulfur)benzoic acid, provides significant insights into the expected crystal packing and supramolecular organization. researchgate.netsci-hub.se
In the solid state, benzoic acids almost universally form centrosymmetric dimers via strong hydrogen bonds between their carboxylic acid groups. libretexts.orgspectroscopyonline.com This primary supramolecular motif, described by the graph-set notation R²₂(8), is the most dominant feature in the crystal packing of 3-(pentafluorosulfur)benzoic acid and is confidently predicted for the fluorinated derivative as well. researchgate.netcore.ac.uk The O-H···O hydrogen bonds in these dimers are a defining feature, creating a stable, planar eight-membered ring.
The highly polar SF₅ group, with its octahedral geometry, plays a critical role in the further organization of these dimers into a three-dimensional lattice. researchgate.netnih.gov The crystal packing is influenced by a network of weaker intermolecular interactions, primarily involving the fluorine atoms of the SF₅ group. These interactions include:
C-H···F contacts: The aromatic C-H donors interact with the equatorial fluorine atoms (Feq) of the SF₅ group on adjacent molecules. researchgate.net
The introduction of a fluorine atom at the 5-position of the benzene ring is expected to further modulate these interactions. It can participate in additional C-H···F or F···F contacts, potentially leading to a more complex and tightly packed crystal structure compared to the non-fluorinated analog. The interplay between the strong carboxylic acid dimerization and the weaker, but numerous, fluorine-mediated interactions dictates the final crystal architecture. nih.gov
Table 1: Predicted Crystal Packing Features for this compound based on 3-(pentafluorosulfur)benzoic acid
| Feature | Description | Expected Influence |
|---|---|---|
| Primary Motif | Centrosymmetric carboxylic acid dimer (R²₂(8)) | Dominant structural unit formed by strong O-H···O hydrogen bonds. researchgate.netspectroscopyonline.com |
| Secondary Interactions | C-H···F and F···F contacts involving the SF₅ group and the ring fluorine. | Directs the 3D assembly of the primary dimers. researchgate.netnih.gov |
| SF₅ Group Geometry | Approximately octahedral | Influences the directionality and nature of intermolecular contacts. researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful tool for analyzing the functional groups and intermolecular interactions within this compound.
The pentafluorosulfur group has several characteristic vibrational modes that are readily identifiable in both Infrared (IR) and Raman spectra. Based on studies of other aromatic SF₅ compounds, these vibrations are expected in the following regions: sci-hub.se
S-F Stretching (Symmetric and Asymmetric): Strong and very strong bands are typically observed in the IR spectrum between 800 and 850 cm⁻¹. sci-hub.se These correspond to the various S-F stretching modes of the SF₅ group.
SF₅ Deformation Modes: Weaker absorptions at lower frequencies correspond to the bending and deformation modes of the SF₅ group.
The presence of these intense bands in the fingerprint region of the IR spectrum is a definitive indicator of the SF₅ moiety.
The formation of carboxylic acid dimers profoundly affects the vibrational spectra. libretexts.orgspectroscopyonline.comorgchemboulder.com
O-H Stretch: In the solid state or in non-polar solvents, the O-H stretching vibration of the carboxylic acid appears as an extremely broad and strong absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a classic signature of the strong hydrogen bonding within the dimer. This broad envelope often overlaps with the sharper C-H stretching peaks. libretexts.org
C=O Stretch: The carbonyl (C=O) stretching frequency is also sensitive to dimerization. In the dimeric form, the C=O stretch is typically found in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com This is a shift to a lower wavenumber compared to the monomeric form (which would be observed in a very dilute solution in a non-polar solvent or in the gas phase) due to the weakening of the C=O bond through its involvement in the hydrogen-bonded ring system. libretexts.org
Out-of-Plane O-H Bend: A broad band corresponding to the out-of-plane O-H bend of the dimer is also characteristic and typically appears near 920 cm⁻¹. spectroscopyonline.com
Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectrum | Intensity | Notes |
|---|---|---|---|---|
| O-H Stretch (Dimer) | 2500 - 3300 | IR | Very Strong, Broad | Classic signature of carboxylic acid dimerization. libretexts.orgorgchemboulder.com |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman | Medium to Weak, Sharp | Often appear superimposed on the broad O-H stretch. libretexts.org |
| C=O Stretch (Dimer) | 1680 - 1710 | IR | Very Strong | Position is sensitive to conjugation and hydrogen bonding. spectroscopyonline.com |
| C=C Stretch (Aromatic) | 1580 - 1620 | IR, Raman | Medium to Strong | Characteristic of the benzene ring. sci-hub.se |
| S-F Stretch | 800 - 850 | IR | Very Strong | Definitive signature of the SF₅ group. sci-hub.se |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition, and its tandem (MS/MS) capabilities allow for the elucidation of fragmentation pathways, which helps to confirm the structure. For this compound (C₇H₄F₆O₂S, Molecular Weight: 286.16 g/mol ), the fragmentation in a mass spectrometer (e.g., using electrospray ionization - ESI) can be predicted.
In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be the parent ion. Fragmentation would likely proceed through the following pathways:
Decarboxylation: The most common fragmentation for benzoic acids is the loss of CO₂ (44 Da) from the carboxylate anion, leading to a [M-H-CO₂]⁻ ion.
Loss of SF₅: The SF₅ group can be lost, although this may be less favorable than decarboxylation.
Loss of Fluorine: Fragmentation of the SF₅ group itself can occur through sequential loss of fluorine atoms or the loss of HF.
In positive ion mode, the protonated molecule [M+H]⁺ would likely lose water (H₂O) and carbon monoxide (CO), which are common fragmentation patterns for carboxylic acids.
Table 3: Predicted Key Fragments in High-Resolution Mass Spectrometry of this compound
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 284.97 [M-H]⁻ | Decarboxylation | 240.97 | CO₂ |
| 284.97 [M-H]⁻ | Loss of HF | 264.96 | HF |
| 286.98 [M+H]⁺ | Loss of H₂O | 268.97 | H₂O |
| 268.97 | Loss of CO | 240.97 | CO |
Photoelectron Spectroscopy for Valence Electronic Structure
Photoelectron spectroscopy (PES) is a technique used to determine the ionization energies of molecules, providing direct insight into the energies of molecular orbitals. While specific PES data for this compound are not available, the spectrum can be predicted based on its constituent parts.
The valence electronic structure would be a combination of the orbitals from the benzene ring, the carboxylic acid group, and the SF₅ group. The highest occupied molecular orbitals (HOMOs) would likely be the π-orbitals of the benzene ring. The presence of the strongly electron-withdrawing F and SF₅ groups would significantly lower the energy (increase the ionization potential) of these π-orbitals compared to unsubstituted benzene. The SF₅ group itself has high-lying orbitals associated with the sulfur-fluorine bonds and lone pairs on the fluorine atoms, which would produce a series of broad bands at higher ionization energies. The oxygen lone pairs of the carboxylic acid group would also contribute to the photoelectron spectrum.
Advanced Chromatographic-Spectroscopic Coupling Techniques
The analysis of complex mixtures containing this compound would benefit greatly from the coupling of high-performance separation techniques with mass spectrometry.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the technique of choice for the sensitive and selective quantification of non-volatile, polar compounds like fluorinated benzoic acids in complex matrices. researchgate.netnih.govnih.gov A reverse-phase UHPLC method, likely using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (like formic acid) to ensure the protonation of the carboxylic acid, would provide excellent separation. nih.gov The separated components would then be introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for highly specific and sensitive detection. protocols.io
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the carboxylic acid by GC-MS is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation. nih.gov However, analysis is possible after a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or benzyl (B1604629) ester). nih.gov For detecting trace levels of related sulfur-containing impurities, a GC coupled with a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) in parallel with a mass spectrometer could be employed. ingenieria-analitica.com
These advanced hyphenated techniques are indispensable for purity analysis, metabolite identification, and environmental monitoring of this and related compounds.
Computational and Theoretical Chemistry: Modeling and Prediction
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecules at the quantum level. For 3-Fluoro-5-(pentafluorosulfur)benzoic acid, DFT calculations provide fundamental insights into its geometry, electronic landscape, and spectroscopic signatures.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. DFT calculations are employed to find the minimum energy conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.
For the aromatic ring, the C-C bond lengths are typically in the range of 1.39 to 1.41 Å, characteristic of benzene (B151609) derivatives. The C-F bond length is approximately 1.35 Å. The bond connecting the pentafluorosulfur group to the aromatic ring (C-S) is a critical parameter, and for similar aromatic SF₅ compounds, it is generally found to be around 1.76 Å. The sulfur atom in the SF₅ group adopts a slightly distorted octahedral geometry, with one axial and four equatorial fluorine atoms. The axial S-F bond is typically slightly shorter than the equatorial S-F bonds.
Conformational analysis primarily focuses on the orientation of the carboxylic acid group relative to the plane of the aromatic ring. The rotation around the C-C bond connecting the carboxyl group to the ring is investigated to identify the most stable conformer. For many benzoic acid derivatives, a planar or near-planar arrangement of the carboxylic acid group with the aromatic ring is the most stable, often stabilized by the formation of intermolecular hydrogen-bonded dimers in the solid state. The presence of the bulky and highly electronegative SF₅ group may influence the rotational barrier and the preferred conformation of the carboxyl group.
Table 1: Predicted Structural Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length | ~1.76 Å |
| S-F (axial) Bond Length | ~1.57 Å |
| S-F (equatorial) Bond Length | ~1.59 Å |
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.35 Å |
| O-H Bond Length | ~0.97 Å |
Note: These are typical values based on DFT calculations of similar molecules and serve as illustrative examples. Specific calculated values would depend on the level of theory and basis set used.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Charge Distributions, and Electrostatic Potential Surfaces
The electronic properties of this compound are dictated by the strong electron-withdrawing nature of both the fluorine and pentafluorosulfur substituents.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For aromatic compounds with strong electron-withdrawing groups, both the HOMO and LUMO energies are lowered. The HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is often a π*-orbital, also associated with the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. The presence of the SF₅ and F groups is expected to result in a relatively large HOMO-LUMO gap. semanticscholar.org
Charge Distributions: Natural Bond Orbital (NBO) analysis or other population analysis methods can be used to determine the partial atomic charges. The high electronegativity of the fluorine and the SF₅ group leads to a significant polarization of the molecule. The fluorine atom on the ring and the fluorine atoms of the SF₅ group will carry substantial negative charges. The sulfur atom, despite being bonded to five fluorine atoms, will have a significant positive charge. The carbon atoms attached to the fluorine and SF₅ groups will also be electron-deficient. This charge distribution is key to understanding the molecule's intermolecular interactions and reactivity.
Electrostatic Potential Surfaces (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected to be located around the oxygen atoms of the carboxylic acid group and the fluorine atoms. Regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group will be a prominent site of positive potential, reflecting its acidic nature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data for structure verification.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. The calculated isotropic shielding constants are converted to chemical shifts using a reference compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). The chemical shifts are highly sensitive to the electronic environment of the nuclei. The strong electron-withdrawing effects of the F and SF₅ groups will cause downfield shifts (higher ppm values) for the aromatic protons and carbons. The ¹⁹F NMR chemical shifts are particularly informative. The fluorine atom attached to the ring will have a distinct chemical shift from the fluorine atoms of the SF₅ group. The SF₅ group typically shows two signals in the ¹⁹F NMR spectrum: a quintet for the single axial fluorine and a doublet of quartets for the four equivalent equatorial fluorines, due to spin-spin coupling.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another important application. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. Characteristic vibrational modes for this compound would include the C=O and O-H stretching of the carboxylic acid group, C-F stretching, and various S-F stretching and bending modes of the SF₅ group. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectrum | Peak/Region | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |
| ¹³C NMR | Aromatic Carbons | 120 - 140 ppm |
| ¹⁹F NMR | C-F | -100 to -120 ppm |
| ¹⁹F NMR | SF ₅ (axial) | +80 to +90 ppm |
| ¹⁹F NMR | SF ₅ (equatorial) | +60 to +70 ppm |
| IR | ν(C=O) | ~1700 cm⁻¹ |
| IR | ν(O-H) | ~3000 cm⁻¹ (broad) |
Note: These are approximate ranges based on known data for similar functional groups.
Ab Initio Methods for High-Accuracy Energetics
For more accurate energy calculations, particularly for reaction energetics and pKa predictions, higher-level ab initio methods can be employed, though they are more computationally expensive than DFT.
Thermochemical Calculations for Reaction Energetics
Ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate thermochemical data, including enthalpies of formation and reaction energies. These calculations are essential for understanding the stability and reactivity of this compound in various chemical transformations. For example, the energy of esterification or amidation reactions involving the carboxylic acid group could be accurately predicted.
Acid Dissociation Constant (pKa) Predictions
The acidity of the carboxylic acid group is a fundamental property of this compound. The pKa value can be predicted computationally using thermodynamic cycles that involve the calculation of the Gibbs free energy of dissociation in the gas phase and the free energies of solvation for the acid and its conjugate base. researchgate.netnih.gov
The strong electron-withdrawing nature of both the fluorine and the pentafluorosulfur group is expected to significantly increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to benzoic acid itself. This is due to the stabilization of the resulting carboxylate anion through inductive effects. Accurate pKa prediction requires a reliable solvation model to account for the interactions with the solvent (typically water).
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic behavior and intermolecular interactions of this compound in various environments. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, its behavior can be inferred from simulations of analogous substituted benzoic acids and aromatic compounds containing the pentafluorosulfur (SF5) group.
In simulated aqueous or solvent environments, the benzoic acid moiety is expected to engage in characteristic intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers in apolar solvents. In polar solvents, this dimerization is less favorable, with the molecule preferring to form hydrogen bonds with solvent molecules. Studies on substituted benzoic acids have shown that the nature and position of substituents influence the strength and geometry of these hydrogen bonds.
The highly electronegative fluorine atom and the bulky, lipophilic pentafluorosulfur group significantly modulate the molecule's interaction landscape. The SF5 group, often termed a "super-trifluoromethyl group," possesses high lipophilicity, which influences the molecule's partitioning between different phases and its interaction with non-polar entities. MD simulations would likely reveal that the SF5 and fluoro-substituted phenyl ring preferentially interacts with hydrophobic regions of its environment through van der Waals forces and potentially non-classical hydrogen bonds.
The dynamic behavior of the molecule, including the rotation of the carboxylic acid and SF5 groups, can also be characterized through MD simulations. These simulations can provide insights into the conformational flexibility and the energy barriers associated with these rotations, which are crucial for understanding its interactions with biological targets or its packing in a crystal lattice.
Table 1: Predicted Intermolecular Interactions of this compound from Theoretical Considerations
| Interacting Group | Potential Interaction Type | Interacting Partner |
| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor & Acceptor) | Water, Polar Solvents, Other Acid Molecules |
| Phenyl Ring | π-π Stacking | Aromatic Systems |
| Fluorine Atom (-F) | Dipole-Dipole, Weak Hydrogen Bonding | Polar Groups, Hydrogen Bond Donors |
| Pentafluorosulfur Group (-SF5) | Van der Waals, Dipole-Dipole | Non-polar/Lipophilic Groups |
Quantitative Structure-Property Relationship (QSPR) Studies (focused on electronic/structural properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of molecules based on their structural and electronic features. For this compound, QSPR studies would focus on correlating its unique structural attributes with its physicochemical properties.
The key descriptors in a QSPR model for this molecule would include those related to its electronic nature, size, and shape. The pentafluorosulfur group is a very strong electron-withdrawing group, even more so than the trifluoromethyl group. tcichemicals.comenamine.net This significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid group. The Hammett constants, which quantify the electron-donating or -withdrawing ability of substituents, would be critical parameters in any QSPR model. The SF5 group has a high Hammett constant (σp = 0.68), indicating its strong electron-withdrawing nature primarily through an inductive effect. researchgate.net
Topological and quantum chemical descriptors would also be employed in QSPR studies. These can include molecular weight, molar refractivity, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The presence of the SF5 and fluorine substituents is expected to lower the HOMO and LUMO energy levels, impacting the molecule's reactivity and spectral properties. The high electronegativity of the SF5 group (χ = 3.65) compared to the CF3 group (χ = 3.36) is a key electronic parameter. researchgate.net
Table 2: Key Electronic and Structural Descriptors for QSPR Studies
| Descriptor Type | Specific Descriptor | Predicted Influence on this compound |
| Electronic | Hammett Constants (σ) | High positive value due to -F and -SF5, indicating strong electron withdrawal. |
| Electronegativity (χ) | High overall molecular electronegativity. | |
| Dipole Moment | Significant dipole moment due to polar substituents. | |
| HOMO/LUMO Energies | Lowered energy levels, influencing electronic transitions and reactivity. | |
| Structural | Molecular Weight | 266.16 g/mol . aablocks.com |
| Molar Refractivity | Contribution from the bulky SF5 group. | |
| Van der Waals Volume | Increased volume due to the SF5 group. |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of reaction pathways provides a detailed understanding of the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. Such studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
For the synthesis of this compound, reaction pathway modeling could elucidate the mechanisms of key steps. For instance, the synthesis often involves the oxidation of a corresponding benzaldehyde. researchgate.netresearchgate.net Computational modeling could determine the transition state structure and activation energy for this oxidation, providing insights into the reaction kinetics and helping to optimize reaction conditions.
In terms of its reactivity, the acidity of the carboxylic acid is a key feature. Theoretical studies on substituted benzoic acids have shown a strong correlation between the calculated gas-phase acidity and the electronic properties of the substituents. nih.govsemanticscholar.orgresearchgate.net For this compound, the strong electron-withdrawing nature of both the fluorine and pentafluorosulfur groups is expected to significantly increase the acidity of the carboxylic proton compared to unsubstituted benzoic acid. Computational models can precisely quantify this effect by calculating the Gibbs free energy change for the deprotonation reaction.
Furthermore, reactions involving the aromatic ring, such as electrophilic or nucleophilic aromatic substitution, can be modeled. The electron-deficient nature of the ring, due to the electron-withdrawing substituents, would direct incoming electrophiles and influence the activation barriers for substitution at different positions. Transition state characterization for these reactions would reveal the geometry and energy of the highest point along the reaction coordinate, which is fundamental to understanding the reaction rate. While specific studies on this molecule are not prevalent, the principles derived from computational studies of other substituted benzoic acids are directly applicable. nih.gov
Derivatization and Subsequent Chemical Transformations of 3 Fluoro 5 Pentafluorosulfur Benzoic Acid
Modification of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of functional compounds through well-established organic reactions.
The conversion of the carboxylic acid moiety into esters, amides, and acid chlorides is a fundamental and versatile set of transformations. These derivatives serve as crucial intermediates for further synthetic manipulations.
Acid Chlorides: The synthesis of the corresponding acyl chloride is a common first step for producing esters and amides. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. For analogous fluorinated benzoic acids, such as 5-fluoro-2-nitrobenzoic acid, thionyl chloride has been used effectively to prepare the acid chloride intermediate. google.com This method is also employed for 3-Fluoro-5-(trifluoromethyl)benzoic acid, highlighting its applicability to molecules with strong electron-withdrawing groups. ossila.com
Esters: Esterification can be accomplished by reacting the 3-fluoro-5-(pentafluorosulfur)benzoyl chloride with a desired alcohol. Alternatively, direct esterification of the benzoic acid can be performed under acidic conditions with an excess of the alcohol. In the synthesis of anti-HIV microbicides, similar structures like 3'-fluoro-2',3'-dideoxythymidine were esterified with fatty acids using reagents like oxalyl chloride and DMAP. nih.gov
Amides: Amide derivatives are readily synthesized by reacting the acyl chloride with a primary or secondary amine. This method is widely used in the creation of biologically active molecules. For instance, in the development of P2Y₁₄R antagonists, various 3-amide-5-aryl benzoic acid derivatives were synthesized, demonstrating the robustness of amide coupling reactions on substituted benzoic acids. nih.gov Similarly, SF₅-containing meta-diamide insecticides were prepared by condensing a substituted benzoic acid with various 4-SF₅-anilines. nih.gov
Table 1: Representative Reagents for Carboxylic Acid Derivatization This table is generated based on common transformations for substituted benzoic acids.
| Derivative | Reagent(s) | Typical Conditions | Reference for Analogy |
|---|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Neat or in an inert solvent (e.g., DCM, Toluene), often with catalytic DMF | google.comossila.com |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Acyl Chloride, Alcohol, Base (e.g., Pyridine) | Reflux for direct esterification; Room temperature for acyl chloride method | google.comnih.gov |
| Amide | Acyl Chloride, Amine, Base (e.g., Et₃N) or Carboxylic Acid, Amine, Coupling Agent (e.g., HBTU, DIPEA) | Inert solvent (e.g., DCM, THF) at 0 °C to room temperature | nih.govnih.govgoogle.com |
Reduction to Alcohols and Aldehydes
The reduction of the carboxylic acid group to a primary alcohol or an aldehyde provides another avenue for synthetic diversification.
Reduction to Alcohols: Strong reducing agents are required to convert a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is the classic reagent for this transformation. Borane (BH₃), often used as a THF or dimethyl sulfide (B99878) complex, is also highly effective and can offer better selectivity in the presence of other reducible functional groups.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as it requires careful control of the reaction conditions to prevent over-reduction to the alcohol. One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H). While specific examples for 3-fluoro-5-(pentafluorosulfur)benzoic acid are not detailed in the reviewed literature, these standard methodologies are expected to be applicable. For example, a process for reducing a keto group in a complex fluorinated molecule was described using sodium borohydride, although this is generally not strong enough for direct carboxylic acid reduction. google.com
Transformations Involving the SF₅ Group
The pentafluorosulfur group is renowned for its remarkable stability, which is a key feature in its application in materials science and medicinal chemistry. rowansci.com
The SF₅ group is characterized by strong sulfur-fluorine bonds, rendering it highly resistant to a wide range of chemical reagents and thermal stress. nih.govrowansci.com This chemical inertness is a significant synthetic advantage, as it allows for extensive modification of other parts of the molecule without affecting the SF₅ moiety. For example, in the synthesis of SF₅-containing insecticides, amide bond formation was successfully carried out without any degradation of the SF₅ group present on the aniline (B41778) ring. nih.gov Similarly, research into 2-SF₅-(aza)indoles demonstrates that the SF₅ group remains intact during radical additions and subsequent cyclization reactions. nih.gov This high stability is a consistent theme across the chemistry of pentafluorosulfur-substituted aromatics. researchgate.net
The SF₅ group is a powerful electron-withdrawing group but is not typically considered a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. dalalinstitute.com In SₙAr, the common leaving groups are halides (F, Cl, Br, I) and nitro groups, with their lability enhanced by strong electron-withdrawing groups at the ortho and para positions. dalalinstitute.com The extreme stability of the SF₅ group means it is highly unlikely to be displaced by a nucleophile under standard SₙAr conditions.
Furthermore, the sulfur atom in the SF₅ group is in a +6 oxidation state and is sterically shielded by five fluorine atoms, preventing it from acting as a nucleophile. The literature on SF₅ chemistry does not report instances of the aromatic SF₅ group participating as a nucleophile or a leaving group in substitution reactions. Its role is primarily to modify the electronic properties of the molecule. rowansci.comresearchgate.net
Aromatic Functionalization of the Substituted Benzoic Acid Core
Further functionalization of the aromatic ring of this compound is dictated by the directing effects of the existing substituents. Both the fluorine atom and the carboxylic acid are ortho, para-directing deactivators, while the SF₅ group is an extremely strong meta-directing deactivator due to its powerful electron-withdrawing nature. nih.govresearchgate.net
In electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the incoming electrophile would be directed to the positions meta to the powerful SF₅ group (positions 1 and 5 are already substituted). The directing effects of the -F and -COOH groups would be largely overridden. Therefore, electrophilic attack is predicted to occur at the C2, C4, and C6 positions. However, the ring is highly deactivated towards electrophilic attack, likely requiring harsh reaction conditions.
In contrast, the ring is activated for nucleophilic aromatic substitution (SₙAr). Studies on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, show that the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This suggests that the fluorine atom at the C3 position of this compound could potentially act as a leaving group in an SₙAr reaction, facilitated by the strong activation provided by the para-SF₅ group. The same study also demonstrated vicarious nucleophilic substitution (VNS) at the C4 position, indicating that direct C-H functionalization by certain nucleophiles is also a possibility. beilstein-journals.org
Table 2: Predicted Regioselectivity of Aromatic Functionalization
| Reaction Type | Predicted Position of Attack | Rationale | Reference for Analogy |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C2, C4, C6 | The SF₅ group is a strong meta-director, overriding the F and COOH groups. The ring is highly deactivated. | google.comresearchgate.net |
| Nucleophilic Aromatic Substitution (SₙAr) | C3 (Displacement of F) | The SF₅ group strongly activates the ring for nucleophilic attack, making the para-fluorine a viable leaving group. | beilstein-journals.org |
| Vicarious Nucleophilic Substitution (VNS) | C4 | The electron-deficient nature of the ring allows for nucleophilic attack at positions ortho and para to the SF₅ group. | beilstein-journals.org |
Further Halogenation or Nitration Reactions
The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of both the pentafluorosulfur (-I, -M) and carboxylic acid (-I, -M) groups. The fluorine atom, while also inductive (-I), is a weak ortho-, para-director (+M). The combined effect of these substituents directs incoming electrophiles to the positions ortho to the fluorine atom (C2 and C6) and meta to the SF₅ and COOH groups. However, the C4 position is sterically hindered by the bulky SF₅ group. Therefore, electrophilic substitution is expected to occur predominantly at the C2 position.
Studies on related compounds, such as 1-fluoro-3-(pentafluorosulfur)benzene, provide insight into these reactions. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through methods like the direct fluorination of 4-nitro-1-(pentafluorosulfanyl)benzene or the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.org In the latter case, treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) hydrate (B1144303) results in the clean substitution of one nitro group with a fluorine atom. beilstein-journals.org These methods highlight pathways to introduce additional functional groups onto the pentafluorosulfanyl benzene (B151609) core. beilstein-journals.org
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-3-fluoro-5-(pentafluorosulfur)benzoic acid | The C2 position is activated by the ortho, para-directing F atom and is the least sterically hindered position for electrophilic attack. |
| Bromination | Br₂ / FeBr₃ | 2-Bromo-3-fluoro-5-(pentafluorosulfur)benzoic acid | Similar to nitration, the reaction is directed to the C2 position by the fluorine substituent. |
Cross-Coupling Reactions at Unsubstituted Aromatic Positions
While electrophilic substitution is challenging, the C-H bonds at the unsubstituted positions of the this compound ring can be functionalized through modern cross-coupling reactions. Palladium-catalyzed C-H activation/arylation is a powerful tool for this purpose, although the high deactivation of the ring presents a significant challenge.
Research on analogous SF₅-containing compounds demonstrates the feasibility of various cross-coupling protocols. For example, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430) has been used as a versatile precursor for synthesizing a range of SF₅-bearing alkenes, alkynes, and biaryl derivatives via Heck-Matsuda, Sonogashira, and Suzuki coupling reactions. researchgate.net This diazonium salt strategy serves as a "launch pad" for transformations that might otherwise be difficult to achieve. researchgate.net While this approach functionalizes the position of the diazonium group, direct C-H activation at other ring positions is an alternative strategy. The most likely positions for direct C-H functionalization would be C2 and C6, ortho to the directing fluorine group.
Table 2: Potential C-H Activation Cross-Coupling Reactions
| Coupling Type | Potential Reagents | Potential Product Class | Target Position |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivatives | C2, C6 |
| Heck Coupling | Alkene, Pd catalyst, Base | Styrenyl derivatives | C2, C6 |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne derivatives | C2, C6 |
Synthesis of Polymeric Precursors and Monomers
The incorporation of the pentafluorosulfur (SF₅) group into polymers can impart desirable properties such as high thermal stability, chemical resistance, and specific dielectric properties. This compound is an attractive starting material for creating novel monomers for high-performance polymers.
The carboxylic acid functionality is a key handle for derivatization into a polymerizable group. For instance, it can be converted to an acid chloride, which can then react with hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) or 4-vinylbenzyl alcohol to form acrylate (B77674) or styrenic monomers, respectively. These monomers can then undergo free-radical polymerization to yield polymers with pendant SF₅-phenyl groups. The development of fluorosulfonyl perfluoroalkyl vinyl ethers for use in proton exchange membranes, such as Nafion-like materials, illustrates the broader principle of using complex fluorinated molecules as monomers for advanced materials. fluorine1.ru
Table 3: Example Pathway to an Acrylate Monomer
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride |
| 2 | Esterification | Hydroxyethyl methacrylate (HEMA), Base (e.g., Pyridine) | 2-(((3-Fluoro-5-(pentafluorosulfur)benzoyl)oxy)ethyl) methacrylate |
| 3 | Polymerization | Radical initiator (e.g., AIBN) | Poly(2-(((3-fluoro-5-(pentafluorosulfur)benzoyl)oxy)ethyl) methacrylate) |
Design and Synthesis of Advanced Analogues for Specific Research Applications
The unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes the SF₅ group a highly sought-after substituent in modern drug design, where it is often considered a "super-trifluoromethyl" group. This compound serves as a valuable scaffold for creating advanced analogues for specific biological targets.
For example, research into novel P2Y₁₄ receptor antagonists for treating inflammatory conditions like acute gouty arthritis has involved the design of 3-amide-5-aryl benzoic acid derivatives. nih.gov By converting the carboxylic acid of a scaffold similar to the title compound into an amide and introducing various aryl groups at the 5-position (via cross-coupling), libraries of compounds can be synthesized and screened for biological activity. nih.gov Similarly, fluorinated benzoic acids are used as key building blocks for active pharmaceutical ingredients (APIs), where the fluorinated substituents enhance lipophilicity and binding affinity. ossila.com The carboxylic acid group can be readily converted to amides to attach the scaffold to other molecular fragments. ossila.com
Table 4: Examples of Advanced Analogues Based on Substituted Benzoic Acid Scaffolds
| Analogue Type | Therapeutic Area/Application | Synthetic Strategy | Reference Principle |
|---|---|---|---|
| 3-Amide-5-aryl benzoic acids | Anti-inflammatory (P2Y₁₄ antagonists) | Amide coupling at C1; Suzuki/Stille coupling at C5 (starting from a bromo-analogue). | Design of potent receptor antagonists. nih.gov |
| Influenza Fusion Inhibitors | Antiviral | Amide coupling of the benzoic acid to cap an oligothiophene core. | Use of fluorinated benzoic acids to improve API properties. ossila.com |
| PET Imaging Agents | Oncology Diagnostics | Incorporation of fluorine-18 (B77423) into analogues of biologically active molecules for metabolic imaging. | Synthesis of fluorinated analogues of key biological molecules. nih.gov |
Emerging Applications and Material Science Potential
Building Block in Advanced Organic Synthesis for Complex Molecular Architectures
3-Fluoro-5-(pentafluorosulfur)benzoic acid and its derivatives are recognized as valuable building blocks in the synthesis of complex organic molecules. The presence of multiple reaction sites—the carboxylic acid group, the fluorine atom, and the aromatic ring activated by the electron-withdrawing SF5 group—allows for a wide range of chemical transformations. Organic chemists utilize this scaffold to construct intricate heterocyclic systems, which are foundational to many functional materials and specialty chemicals. beilstein-journals.orgnih.gov
The pentafluorosulfanyl group is particularly notable for its high electronegativity and steric bulk, properties that have led to it being dubbed a "super trifluoromethyl group". nih.gov These characteristics are highly influential in directing the regioselectivity of synthetic reactions and in modifying the electronic properties of the resulting molecules. For instance, the fluorine atom on the benzene (B151609) ring can be subjected to nucleophilic aromatic substitution, providing a pathway to introduce a variety of functional groups at a specific position. beilstein-journals.org This level of control is crucial for the rational design of molecules with targeted properties.
The versatility of this compound is further demonstrated by its use in the synthesis of novel insecticides and other agrochemicals, where the SF5 moiety has been shown to be an attractive feature for discovering new crop-protecting agents. nih.gov The ability to readily modify the benzoic acid portion, for example through amidation reactions, expands the library of accessible complex molecules. ossila.com
Integration into Functional Materials
The distinct physicochemical properties endowed by the fluoro and pentafluorosulfur substituents make this benzoic acid derivative a prime candidate for incorporation into a new generation of functional materials.
The incorporation of the pentafluorosulfanyl (SF5) group into organic molecules is a strategy to induce or enhance liquid crystalline and ferroelectric properties. The SF5 group possesses a strong dipole moment and is highly polarizable, which are critical attributes for the design of materials that exhibit spontaneous electric polarization and can have their orientation switched by an external electric field. While direct studies on this compound in liquid crystals are emerging, the broader class of SF5-containing aromatic compounds is being investigated for these applications. acs.org The steric demand of the SF5 group can influence the packing of molecules in the solid state, potentially leading to the formation of the non-centrosymmetric crystal structures required for ferroelectricity. nih.gov
The pentafluorosulfur group is known for its contribution to low surface energy. researchgate.net This property is highly desirable in the creation of self-assembled monolayers (SAMs) that can render surfaces hydrophobic and oleophobic. Carboxylic acids are common headgroups used to anchor molecules to various substrates. Therefore, this compound is a promising candidate for forming densely packed, highly ordered monolayers on metal oxide surfaces. These SAMs can be used to modify surface wettability, adhesion, and corrosion resistance. The high hydrophobicity imparted by the fluorinated groups is beneficial for creating robust water-repellent coatings. dtic.mil
The powerful electron-withdrawing nature of the pentafluorosulfanyl group makes it an excellent acceptor component in donor-π-acceptor (D-π-A) "push-pull" dyes. acs.orgnih.govresearchgate.net These dyes are central to various optoelectronic applications, including organic photovoltaics (OPVs) and light-emitting diodes. When paired with a suitable electron donor and connected by a π-conjugated bridge, the resulting molecule can exhibit strong intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This charge transfer is fundamental to the operation of photovoltaic devices.
Research has demonstrated that push-pull fluorophores featuring the SF5 group exhibit significant solvatofluorochromism, large Stokes shifts, and moderate fluorescence quantum yields. nih.govresearchgate.net In the context of OPVs, the incorporation of fluorinated moieties, including the SF5 group, into the polymer backbone or side chains of the active layer materials can enhance power conversion efficiencies. nih.govresearchgate.netnih.govmdpi.com The properties of this compound make it a valuable precursor for synthesizing such advanced materials.
| Property | Observation | Significance in Optoelectronics |
|---|---|---|
| Strong Electron-Withdrawing SF5 Group | Acts as a potent acceptor in D-π-A systems. acs.orgnih.govresearchgate.net | Facilitates efficient intramolecular charge transfer. |
| Large Stokes Shifts | Observed to be greater than 100 nm in some dyes. researchgate.net | Minimizes self-absorption and improves light emission efficiency. |
| Solvatofluorochromism | Pronounced effect indicating strong ICT. acs.orgresearchgate.net | Useful for sensing applications and tuning emission color. |
| Reversible Mechanofluorochromism | Emission color changes with mechanical grinding and fuming. researchgate.net | Potential for use in mechanical sensors and security inks. |
Fluorinated compounds are well-known for their use as specialty solvents and dielectric fluids due to their high thermal stability, chemical inertness, and high dielectric strength. google.comsoltexinc.com Perfluorinated compounds, in particular, are used as coolants and insulating fluids in high-voltage equipment. google.comshrieve.com The properties of this compound, specifically the presence of the stable SF5 group, suggest that its derivatives could be developed into high-performance dielectric fluids. These fluids are critical for the safe and efficient operation of transformers, capacitors, and other electrical apparatus. mdpi.com The ability to tune the dielectric constant and other physical properties through synthetic modification of the benzoic acid structure is an area of active research.
Applications in Agrochemical and Specialty Chemical Development (excluding biological efficacy/safety)
The introduction of fluorinated groups into organic molecules is a well-established strategy in the development of agrochemicals to enhance their metabolic stability and bioavailability. nih.govchemimpex.com The pentafluorosulfanyl group, with its unique combination of lipophilicity and electron-withdrawing character, is being explored as a key component in the design of new active ingredients for crop protection. nih.gov this compound serves as a versatile starting material for the synthesis of these complex agrochemical candidates. nih.gov
Precursors for Agrochemical Intermediate Synthesis
The unique properties of the pentafluorosulfur (SF₅) group have positioned it as a valuable component in the development of modern agrochemicals. nih.govresearchgate.net this compound serves as a key building block for synthesizing complex agrochemical intermediates. The presence of the carboxylic acid group allows for a variety of chemical transformations, most notably the formation of amides, which are central to the structure of many active pesticidal compounds. ossila.com
Research has demonstrated the synthesis of novel meta-diamide insecticides containing the pentafluorosulfanyl moiety. nih.govresearchgate.net In these syntheses, aniline (B41778) derivatives are condensed with benzoic acid derivatives to form the final active molecule. nih.gov For instance, the synthesis of potent insecticides has been achieved through the reaction of a substituted aniline with a benzoic acid derivative. researchgate.net One such compound, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, exhibited high insecticidal activity. nih.govresearchgate.net While this specific example does not start directly from this compound, the synthetic strategy is highly relevant. The carboxylic acid function of this compound can be readily converted to an acyl chloride, which then reacts with an appropriate amine to form a stable amide bond, a common structural motif in many pesticides. ossila.com
The incorporation of the SF₅ group has been shown to be a critical part of the toxophore in certain insecticides. nih.gov The SF₅ group is sometimes referred to as a "super-trifluoromethyl group" due to its potent electronic and steric properties, which can enhance the biological activity of the parent molecule. nih.govresearchgate.net This has led to the development of SF₅ analogues of existing agrochemicals, such as an SF₅ version of the herbicide trifluralin, which have shown advantageous properties over their trifluoromethyl (CF₃) counterparts. researchgate.net The availability of building blocks like this compound is crucial for the exploration and development of this new generation of crop protection agents. nih.govresearchgate.net
Design of Novel Chemical Entities with Enhanced Stability
A primary driver for incorporating the pentafluorosulfur (SF₅) group into new molecules is the exceptional stability it confers. rowansci.compharmaceutical-business-review.com The SF₅ group is characterized by its high thermal and chemical robustness, which stems from the strength of the sulfur-fluorine bonds. rowansci.com This stability is a significant advantage in the design of novel chemical entities, particularly for applications in materials science and medicinal chemistry where longevity and resistance to degradation are paramount. rowansci.comrsc.org
Molecules containing the SF₅ group, such as those derived from this compound, are resistant to both thermal decomposition and chemical attack. rowansci.com This makes the SF₅ moiety an attractive substituent for creating durable materials and pharmaceuticals. In drug design, for example, enhanced metabolic stability can lead to a longer effective lifespan of a drug in the body. rowansci.com The SF₅ group is stable under physiological conditions, a critical property for any bioactive compound. nih.govresearchgate.net
The unique properties of the SF₅ group are summarized in the table below:
| Property | Description | Source |
| High Electronegativity | The five fluorine atoms create a strong electron-withdrawing effect, significantly altering the electronic properties of the host molecule. | rowansci.compharmaceutical-business-review.com |
| Thermal & Chemical Stability | Strong S-F bonds provide high resistance to heat and chemical reactions, leading to very stable compounds. | rowansci.compharmaceutical-business-review.com |
| Lipophilicity | Despite its electronegativity, the SF₅ group increases the lipophilicity of molecules, which can improve membrane permeability. | nih.govrowansci.com |
| Steric Bulk | The SF₅ group is sterically demanding, which can be used to influence the conformation of a molecule and its binding to a target. | rwth-aachen.de |
The pentafluorosulfur group is often considered a bioisostere for other common chemical groups like the trifluoromethyl (CF₃) or tert-butyl groups. rowansci.comnih.gov However, the SF₅ group often imparts superior stability and lipophilicity compared to these analogues. researchgate.net The development of synthetic methods to introduce the SF₅ group, and the availability of building blocks like this compound, have been somewhat limited, hindering its widespread adoption. researchgate.net However, recent progress in synthesis is opening new avenues for the creation of SF₅-containing molecules with enhanced stability for a wide range of applications. researchgate.netrsc.org
Ligand and Precursor Roles in Organometallic Chemistry and Catalysis
In the realm of organometallic chemistry, this compound presents intriguing possibilities as both a ligand and a precursor for catalytic systems. The structure of the molecule offers two key features for interaction with metal centers: the carboxylate group and the electronically modified aromatic ring.
The carboxylate group can act as a robust binding site, coordinating to a metal ion in a monodentate or bidentate fashion. This allows for the formation of stable organometallic complexes. The properties of these complexes are further modulated by the attached 3-fluoro-5-(pentafluorosulfur)phenyl group. Ligands play a crucial role in organometallic chemistry by modulating the electron density and, consequently, the reactivity of the metal center. youtube.com
The pentafluorosulfanyl (SF₅) group is one of the most electron-withdrawing groups known. rowansci.compharmaceutical-business-review.com When attached to the phenyl ring, it significantly reduces the ring's ability to donate π-electron density to the metal. rsc.org This electronic effect can be harnessed to fine-tune the catalytic activity of the metal complex. For instance, electron-poor ligands can make a metal center more Lewis acidic, potentially enhancing its catalytic activity in certain reactions. youtube.com
Furthermore, the fluorine substituents on the aromatic ring can influence the ligand's behavior. Fluorinated arenes are known to bind weakly to metal centers, sometimes acting as easily displaceable ligands or non-coordinating solvents. rsc.org This property could be exploited in catalyst design, where a weakly bound ligand might be readily displaced by a substrate molecule during the catalytic cycle.
The synthesis of organometallic compounds of this type can be challenging. Direct arylation to create certain organometallic compounds is often not feasible with highly functionalized molecules, necessitating multi-step synthetic routes. libretexts.org However, the use of SF₅-substituted building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been demonstrated, opening pathways to more complex organometallic structures. rwth-aachen.de The development of iron complexes with pentadentate ligands showcases the intricate structures that can be formed and whose redox potentials can be systematically tuned by modifying the ligand framework. nih.gov By incorporating this compound or its derivatives into such frameworks, chemists can create a new class of organometallic complexes with unique electronic and steric properties, potentially leading to novel catalysts for a variety of chemical transformations.
Challenges, Future Research Directions, and Innovations
Development of More Accessible and Sustainable Synthetic Routes for SF5-Containing Building Blocks
A primary challenge hindering the widespread use of SF5-containing compounds like 3-Fluoro-5-(pentafluorosulfur)benzoic acid is the limited availability of practical and scalable synthetic methods for SF5-building blocks. researchgate.net Historically, the synthesis of aromatic SF5 compounds involved harsh reagents and conditions, such as the direct fluorination of diaryl disulfides. beilstein-journals.orgcuni.cz While effective for producing certain nitro-substituted (pentafluorosulfanyl)benzenes on an industrial scale, these methods lack general applicability and often rely on hazardous materials like elemental fluorine. beilstein-journals.org
Recent research has focused on developing milder and more versatile synthetic protocols. For instance, a significant advancement has been the development of a gas-reagent-free method for synthesizing pentafluorosulfanyl chloride (SF5Cl), a key reagent for introducing the SF5 group. digitellinc.comresearchgate.net This method, which uses molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (B91410), has made SF5Cl more accessible. digitellinc.com Furthermore, new strategies for creating SF5-aromatics are being explored, such as:
Diels-Alder Cycloaddition: Using SF5-alkynes as dienophiles in [4+2] cycloaddition reactions to construct SF5-substituted phenols and aminophenols. acs.org
Cross-Coupling Reactions: Employing Negishi cross-coupling to synthesize SF5-containing aromatic amino acids, demonstrating the compatibility of the SF5 group with common peptide synthesis strategies. nih.gov
Diazonium Salt Chemistry: Developing methods for the preparation of SF5-aromatic diazonium salts, which serve as versatile building blocks for a wide range of SF5-bearing molecules. unf.edu
The synthesis of this compound itself likely relies on the derivatization of a precursor like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can be prepared through methods such as direct fluorination or fluorodenitration. beilstein-journals.org Future efforts will likely focus on improving the efficiency and sustainability of these multi-step sequences.
Table 1: Key Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1448319-13-8 | aaronchem.combldpharm.comaksci.com |
| Molecular Formula | C7H4F6O2S | aaronchem.combldpharm.comambeed.com |
| Molecular Weight | 266.16 g/mol | aaronchem.combldpharm.com |
| Purity (Typical) | 95% | aksci.com |
Exploration of Unconventional Reactivity and Catalysis Involving the SF5 Group
The strong electron-withdrawing nature and kinetic stability of the SF5 group influence the reactivity of the aromatic ring to which it is attached. In the case of this compound, the SF5 group, along with the fluorine atom and carboxylic acid group, significantly activates the benzene (B151609) ring towards certain reactions.
Research into the reactivity of SF5-aromatics has revealed interesting behaviors:
Vicarious Nucleophilic Substitution (VNS): The SF5 group strongly activates nitrobenzenes for VNS reactions, allowing for the introduction of various substituents onto the aromatic ring. acs.orgnih.gov Studies on 1-nitro-3-(pentafluorosulfanyl)benzene show that substitution occurs regioselectively. acs.org
Nucleophilic Aromatic Substitution (SNAr): In compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles to create a diverse range of 3,5-disubstituted (pentafluorosulfanyl)benzenes. beilstein-journals.org This reactivity is crucial for the synthesis of complex molecules from simpler SF5-aromatic building blocks.
Future research will likely delve deeper into leveraging the SF5 group to control reaction pathways and to develop novel catalytic systems. This includes exploring the potential of SF5-containing ligands in transition metal catalysis and investigating the unique reactivity of the S-F bonds themselves under specific conditions. uochb.cz
Advanced In Silico Design and Prediction of Novel SF5-Containing Molecules
Computational chemistry plays a vital role in understanding and predicting the properties of SF5-containing molecules. rowansci.com Quantum chemical methods can provide insights into how the SF5 group affects molecular geometry, electronic distribution, and reactivity. rowansci.com However, the complexity and size of the SF5 group present computational challenges that often require advanced methods. rowansci.com
For a molecule like this compound, in silico studies can predict:
Physicochemical Properties: Parameters such as lipophilicity (LogP) and water solubility can be estimated, which are crucial for applications in drug discovery and agrochemicals. nih.gov
Reactivity: Computational models can help predict the sites of electrophilic or nucleophilic attack, guiding synthetic strategies.
Biological Activity: Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies can be used to predict the binding affinity of SF5-containing molecules to biological targets like proteins and receptors. mdpi.com
Future advancements in computational power and algorithms will enable more accurate and large-scale screening of virtual libraries of SF5-containing compounds, accelerating the discovery of new functional molecules.
Deeper Understanding of Structure-Reactivity Relationships in Polyfluorinated Systems
Understanding the relationship between the structure of a polyfluorinated molecule and its reactivity is fundamental to designing new compounds with desired properties. nih.gov In systems containing the SF5 group, several factors are at play:
Inductive and Mesomeric Effects: The SF5 group is a powerful electron-withdrawing group, which significantly influences the electron density of the aromatic ring. uochb.cz This electronic effect is key to its ability to modulate the pKa of acidic or basic groups and to influence the reactivity of the molecule.
Steric Effects: The octahedral geometry and size of the SF5 group can impact the conformation of a molecule and its ability to interact with biological targets or catalysts.
Fluorine-Specific Interactions: The fluorine atoms of the SF5 group can participate in non-covalent interactions that can affect crystal packing and binding affinities.
Systematic studies comparing SF5-substituted compounds with their trifluoromethyl (CF3) or other halogenated analogs are crucial for elucidating these relationships. For example, studies on the photodegradation of aromatic SF5 compounds have shown they are more hydrophobic than their CF3 counterparts. nih.gov Understanding these nuances allows chemists to make more informed decisions when designing molecules for specific applications. escholarship.org
Environmental Impact Considerations and Green Chemistry Approaches in SF5 Synthesis
As with any new class of chemical compounds, it is crucial to consider the environmental fate and potential impact of SF5-containing molecules. The high stability of the SF5 group raises concerns about its persistence in the environment. nih.gov
Key research areas in this domain include:
Biodegradation: Studies are needed to determine if and how SF5-aromatic compounds are broken down by microorganisms in soil and water. uochb.cz
Photodegradation: Research has shown that aromatic SF5 compounds can degrade under photolytic conditions, with the SF5 group breaking down to release fluoride ions and form a benzenesulfonate. nih.govoup.com This suggests a potential degradation pathway in the environment.
Bioaccumulation: The lipophilicity of SF5 compounds suggests a potential for bioaccumulation in fatty tissues. oup.comnih.gov Further investigation into their behavior in biological systems is warranted.
In parallel, the principles of green chemistry must be applied to the synthesis of SF5 compounds. This involves developing processes that reduce waste, avoid hazardous reagents, and are more energy-efficient. The move away from gaseous fluorine and towards bench-stable reagents is a step in this direction. digitellinc.comresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical discovery, and SF5 chemistry is no exception. These technologies can be applied to:
Predictive Modeling: ML models can be trained on existing data to predict the properties and activities of novel SF5-containing molecules, surpassing the speed of traditional computational methods.
Synthesis Planning: AI tools can analyze the complex reaction networks of SF5 chemistry to propose novel and efficient synthetic routes to target molecules like this compound.
Data Analysis: ML algorithms can help to identify complex structure-property and structure-reactivity relationships from large datasets, providing insights that may not be immediately obvious to human researchers.
By integrating AI and ML with automated synthesis platforms, the discovery and optimization of new SF5-containing materials, pharmaceuticals, and agrochemicals can be significantly accelerated.
Q & A
Q. What are the established synthetic routes for 3-fluoro-5-(pentafluorosulfur)benzoic acid, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves functionalizing benzoic acid precursors with fluorine and pentafluorosulfur groups. A common approach is halogen-exchange reactions using SF₅-containing reagents under controlled conditions. For example, trifluoroacetic acid-mediated deprotection (as seen in analogous compounds like 3-chloro-5-(trifluoromethyl)benzoic acid) can be adapted to introduce the pentafluorosulfur moiety . Optimization includes:
- Catalyst selection : Pd/C or CuI for cross-coupling reactions.
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to prevent decomposition.
- Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol.
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorinated groups (δ −60 to −80 ppm for SF₅; δ −110 to −120 ppm for aromatic F) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (+0.1% formic acid) gradients can assess purity (>98% by area normalization) .
- Elemental Analysis : Verify C/F/S ratios against theoretical values (e.g., C: 32.1%, F: 49.8%, S: 8.4%).
Q. What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the SF₅ group.
- Incompatibility : Separate from strong oxidizers (e.g., peroxides) and bases to prevent hazardous reactions .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for fluorinated benzoic acid derivatives?
Methodological Answer: Contradictions often arise from dynamic effects or solvent interactions. Strategies include:
- Variable-temperature NMR : Identify rotational barriers in SF₅ groups (e.g., coalescence temperatures).
- COSY/NOESY experiments : Resolve coupling between fluorine and protons in aromatic regions.
- DFT calculations : Predict chemical shifts using software like Gaussian (B3LYP/6-311+G(d,p)) to validate experimental data .
Q. What mechanistic insights explain the reactivity of the pentafluorosulfur group in cross-coupling reactions?
Methodological Answer: The SF₅ group acts as a strong electron-withdrawing group, directing electrophilic substitution para to itself. Key considerations:
- Electronic effects : SF₅ decreases electron density at the aromatic ring, facilitating Suzuki-Miyaura couplings with electron-rich boronic acids.
- Steric hindrance : Bulkier ligands (e.g., SPhos) improve yields in Pd-catalyzed reactions .
- Side reactions : Competing defluorination can occur at >100°C; monitor via ¹⁹F NMR .
Q. Which computational models best predict the acid dissociation constant (pKa) of polyfluorinated benzoic acids?
Methodological Answer:
- QSPR models : Use descriptors like Hammett σ constants for fluorine substituents. For SF₅, σₚ ≈ 1.6 (stronger than CF₃).
- COSMO-RS : Solvent effects (e.g., DMSO vs. water) significantly impact pKa; adjust cavity radii for fluorine atoms .
- Validation : Compare computed pKa (e.g., ~1.2 for SF₅-substituted acid) with potentiometric titration in 0.1 M KCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
